4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C20H21ClN4OS and its molecular weight is 400.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of C20H21ClN4OS and a molecular weight of 400.93 g/mol, this compound incorporates various functional groups that may contribute to its pharmacological properties.

Chemical Structure

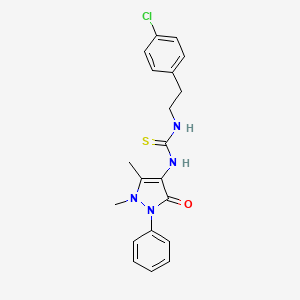

The structural formula of the compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to this pyrazolinone derivative exhibit a variety of biological activities, including:

- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, potentially offering neuroprotective effects. For instance, edaravone (a related pyrazolinone) is known for its strong free radical scavenging ability and has been used in treating acute brain infarction and myocardial injury .

- Anticancer Activity : Some pyrazolinone derivatives have demonstrated inhibitory effects on tumor growth and metastasis. The mechanism often involves modulation of signaling pathways related to apoptosis and cell proliferation .

- Anti-inflammatory Effects : The thioxomethyl group in the compound may contribute to anti-inflammatory activity by inhibiting pro-inflammatory mediators. This has been observed in related compounds that target cyclooxygenase (COX) pathways .

Case Studies

Several studies have explored the biological activity of pyrazolinone derivatives:

- Neuroprotection : A study highlighted the neuroprotective effects of edaravone, showing significant improvement in endothelial function through the reduction of reactive oxygen species (ROS) . This suggests that similar compounds may possess comparable protective mechanisms.

- Cancer Research : Research has indicated that certain pyrazolinones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, one study reported that a specific pyrazolinone derivative inhibited cell growth in human breast cancer cells by modulating apoptotic pathways .

- Inflammation Models : In models of acute inflammation, compounds with similar structures have been shown to reduce edema and inflammatory markers significantly. This suggests potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

科学研究应用

Anticancer Properties

Research indicates that compounds related to 4-((((2-(4-Chlorophenyl)ethyl)amino)thioxomethyl)amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one exhibit significant anticancer activity. For instance:

- A study highlighted the effectiveness of similar thioxomethyl derivatives in inhibiting glioma growth by targeting key oncogenic pathways such as AKT signaling. The compound demonstrated low cytotoxicity towards non-cancerous cells while effectively inducing cell death in glioma cells .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor. It was evaluated against a panel of purified kinases, revealing low micromolar activity against AKT2/PKBβ, an important target in cancer therapy due to its role in tumor progression and malignancy .

Neurological Disorders

Given its mechanism of action involving kinase inhibition, there is potential for this compound in treating neurological disorders, particularly those involving aberrant kinase signaling pathways. Its ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in neuro-oncology .

Case Studies and Research Findings

化学反应分析

Reactivity of the Thiourea Moiety

The thiourea (-NH-CS-NH-) group is highly reactive and participates in:

Cyclization Reactions

-

Reaction with α,β-unsaturated carbonyl compounds forms thiazolidinone derivatives (Table 1) .

-

Phosphorylation : Reaction with diethyl phosphite yields thiophosphorylated derivatives under anhydrous conditions .

Table 1: Cyclization Reactions

| Reactant | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Diethyl phosphite | Thiophosphorylated pyrazolinone | Toluene, reflux, 4–6 hrs | 65–78 | |

| Malononitrile | Pyrano[2,3-c]pyrazole hybrids | DABCO, ethanol, RT | 70–85 |

Nucleophilic Substitution

-

The sulfur atom in the thiourea group acts as a nucleophile, reacting with alkyl halides to form thioether derivatives .

Reactivity of the Pyrazolinone Ring

The pyrazolinone core undergoes reactions at its carbonyl and nitrogen sites:

Aldol Condensation

-

Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) forms Schiff bases via imine linkage (C=N) .

Table 2: Aldol Condensation Reactions

| Aldehyde | Catalyst | Solvent | Time (hrs) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | DABCO | Ethanol | 0.5 | 82 | |

| 4-Bromobenzaldehyde | None | Acetic acid | 24 | 68 |

Ring-Opening Reactions

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles:

-

Pyrano[2,3-c]pyrazoles : Reaction with aldehydes and malononitrile in ethanol catalyzed by DABCO produces fused pyrano-pyrazole systems (Table 3) .

Table 3: Multi-Component Reactions

| Components | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aldehyde + Malononitrile | DABCO | 6-Amino-pyrano[2,3-c]pyrazole | 85 | |

| Acetylenedicarboxylate | DABCO | Phosphonated pyrazolinone | 78 |

Thermal and Stability Data

Mechanistic Insights

属性

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4OS/c1-14-18(19(26)25(24(14)2)17-6-4-3-5-7-17)23-20(27)22-13-12-15-8-10-16(21)11-9-15/h3-11H,12-13H2,1-2H3,(H2,22,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAIDNNHDQHRFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NCCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。